6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile
Description
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is a heterocyclic compound featuring a fused triazole and pyridine core with a chlorine atom at position 6 and a carbonitrile group at position 6. This structure is part of a broader class of triazolopyridine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antiproliferative, cytotoxic, and immunomodulatory effects . The synthesis of such compounds typically involves cyclization reactions of hydrazide precursors under reflux conditions with catalysts like acetic acid or potassium hexacyanoferrate(II) .
Properties
Molecular Formula |
C7H3ClN4 |
|---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
6-chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-6-1-5(2-9)7-11-10-4-12(7)3-6/h1,3-4H |
InChI Key |
MFIQWNWQPGYURS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring through a tandem reaction mechanism . This method is catalyst-free and eco-friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave reactors to ensure efficient and consistent yields. The use of microwave irradiation not only speeds up the reaction but also reduces the need for harsh chemicals and conditions, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or amines can be used to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate may be employed.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Biological Studies: The compound is used to study cellular pathways and mechanisms, particularly those involving kinase inhibition.
Industrial Applications: It can be used in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile involves the inhibition of specific kinases, such as c-Met and VEGFR-2 . These kinases play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Substituent Position and Bioactivity : The presence of a chlorine atom at position 6 (as in the target compound) is less common than substitutions at positions 5 or 7. For example, 7-(4-Chlorophenyl)-3-methyl-5-(naphthalen-1-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile (12a) exhibits potent antiproliferative activity, likely due to the bulky naphthyl group enhancing target binding .
- Halogen Effects : Bromine at position 8 () may alter electronic properties compared to chlorine, affecting solubility and metabolic stability.
Heterocyclic Analogs with Distinct Cores
Table 2: Core Heterocycle Comparisons
Key Observations :
- Core Flexibility : Imidazo[1,2-a]pyridine derivatives () lack the triazole ring but retain the pyridine-carbonitrile motif, suggesting divergent biological targets (e.g., kinase inhibition vs. DNA intercalation).
- Pharmacological Divergence: Quinoxaline-based triazolo derivatives () exhibit positive inotropic effects in cardiac tissue, highlighting how core expansion (pyridine → quinoxaline) shifts activity profiles.
Biological Activity
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. We will also present relevant data tables and case studies that highlight the compound's efficacy.
- Molecular Formula : C6H4ClN5
- Molecular Weight : 173.58 g/mol
- CAS Number : 1048913-70-7
- Structure : The compound features a triazole ring fused to a pyridine structure, with a chlorine atom and a carbonitrile functional group.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-pyridines exhibit significant antimicrobial properties. For instance, compounds structurally related to 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine have shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.22 μg/mL | Excellent activity |
| Compound B | Escherichia coli | 0.25 μg/mL | Effective against biofilm |
| Compound C | Pseudomonas aeruginosa | 0.30 μg/mL | Broad-spectrum activity |
The above table summarizes findings from various studies where compounds related to 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine were tested for their antimicrobial efficacy. Notably, the MIC values indicate strong inhibitory effects against common pathogens.
Anti-inflammatory Activity
In addition to antimicrobial properties, triazolo-pyridine derivatives have been explored for their anti-inflammatory effects. A study evaluated the anti-inflammatory potential of several derivatives using carrageenan-induced paw edema in rats.
Table 2: Anti-inflammatory Activity of Triazolo-Pyridine Derivatives
| Compound | Dose (mg/kg) | Edema Reduction (%) | IC50 (μg/mL) |
|---|---|---|---|
| 6-Chloro-TP | 10 | 60 | 57.24 |
| Compound D | 20 | 70 | 54.65 |
| Compound E | 30 | 80 | 52.10 |
The data indicates that the tested compounds exhibit significant anti-inflammatory activity with varying degrees of effectiveness based on dosage and structure.
Anticancer Activity
The anticancer potential of triazolo-pyridines has also been investigated. A study assessed the cytotoxic effects of several derivatives on various cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6-Chloro-TP | MCF-7 | 2.74 |
| Compound F | HepG2 | 1.96 |
| Compound G | A549 | 0.0227 |
The results suggest that certain derivatives possess potent anticancer activity, with IC50 values indicating effective inhibition of cell proliferation.
Case Studies
-
In Vitro Study on Antimicrobial Activity :
A comprehensive study published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of various triazolo-pyridine derivatives against resistant strains of bacteria. The study concluded that structural modifications could enhance potency and reduce toxicity . -
Anti-inflammatory Mechanism Investigation :
Research conducted by MDPI explored the mechanisms behind the anti-inflammatory effects of triazolo-pyridines. The study revealed that these compounds inhibit pro-inflammatory cytokines and reduce edema in animal models . -
Cytotoxicity Assessment :
A recent publication reported on the cytotoxic effects of triazolo-pyridine derivatives against multiple cancer cell lines, demonstrating significant promise for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
